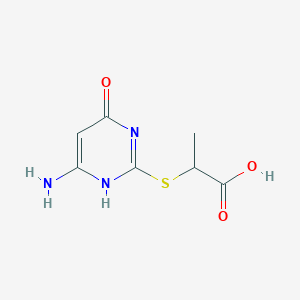

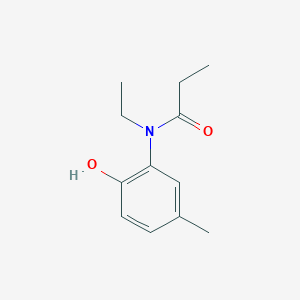

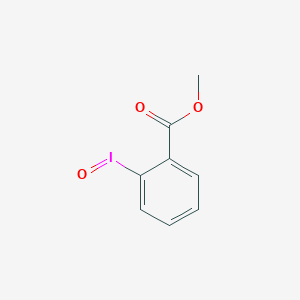

![molecular formula C9H14N4O2 B183845 2-{[2-(Dimethylamino)ethyl]amino}-3-nitropyridine CAS No. 90649-23-3](/img/structure/B183845.png)

2-{[2-(Dimethylamino)ethyl]amino}-3-nitropyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-{[2-(Dimethylamino)ethyl]amino}-3-nitropyridine, commonly known as DMAP, is a heterocyclic organic compound that is used as a catalyst in various chemical reactions. DMAP is a highly versatile compound that finds its application in several scientific research fields, including organic chemistry, biochemistry, and medicinal chemistry.

Mécanisme D'action

The mechanism of action of DMAP as a catalyst involves the formation of a complex between the catalyst and the substrate. The complex formation activates the substrate, making it more reactive towards the reagent. DMAP acts as a nucleophile, attacking the carbonyl group of the substrate, thereby facilitating the reaction. The mechanism of action of DMAP as a reagent involves the formation of a Schiff base with the amino group of the substrate, which can be detected using various analytical techniques.

Effets Biochimiques Et Physiologiques

DMAP is a relatively safe compound that does not exhibit any significant biochemical or physiological effects. However, DMAP can cause skin and eye irritation upon contact and should be handled with care. DMAP is also a potent irritant of the respiratory tract and should be used in a well-ventilated area.

Avantages Et Limitations Des Expériences En Laboratoire

DMAP has several advantages as a catalyst, including high reactivity, good selectivity, and low toxicity. DMAP is also relatively inexpensive and readily available. However, DMAP has some limitations, including its sensitivity to air and moisture, which can affect its catalytic activity. DMAP is also not suitable for reactions that require high temperatures or strong acids or bases.

Orientations Futures

DMAP has several potential applications in various scientific research fields. Future research can focus on developing new synthetic methods that utilize DMAP as a catalyst. DMAP can also be used as a building block in the synthesis of new drugs with improved efficacy and safety profiles. Additionally, DMAP can be used as a reagent in the development of new analytical techniques for the detection of amino acids and peptides.

Applications De Recherche Scientifique

DMAP finds its application in various scientific research fields, including organic chemistry, biochemistry, and medicinal chemistry. DMAP is primarily used as a catalyst in organic synthesis reactions, including esterification, amidation, and acylation reactions. DMAP is also used as a catalyst in the synthesis of biologically active compounds, such as antibiotics, antivirals, and anticancer agents. In biochemistry, DMAP is used as a reagent to detect the presence of amino acids and peptides. In medicinal chemistry, DMAP is used as a building block in the synthesis of drugs.

Propriétés

Numéro CAS |

90649-23-3 |

|---|---|

Nom du produit |

2-{[2-(Dimethylamino)ethyl]amino}-3-nitropyridine |

Formule moléculaire |

C9H14N4O2 |

Poids moléculaire |

210.23 g/mol |

Nom IUPAC |

N',N'-dimethyl-N-(3-nitropyridin-2-yl)ethane-1,2-diamine |

InChI |

InChI=1S/C9H14N4O2/c1-12(2)7-6-11-9-8(13(14)15)4-3-5-10-9/h3-5H,6-7H2,1-2H3,(H,10,11) |

Clé InChI |

UUOZHSKQCXSUQP-UHFFFAOYSA-N |

SMILES |

CN(C)CCNC1=C(C=CC=N1)[N+](=O)[O-] |

SMILES canonique |

CN(C)CCNC1=C(C=CC=N1)[N+](=O)[O-] |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

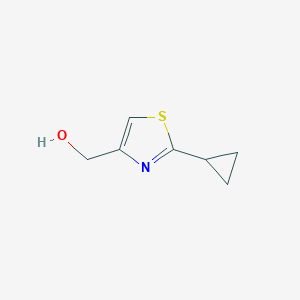

![N-[4-(Methylthio)benzyl]-1-propanamine](/img/structure/B183775.png)

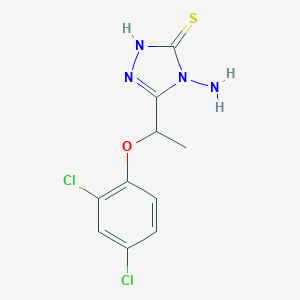

![N-[(4-methylsulfanylphenyl)methyl]ethanamine](/img/structure/B183778.png)

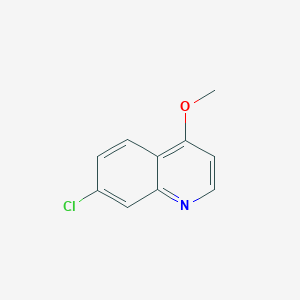

![N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine](/img/structure/B183780.png)

![2-[(3-Ethoxybenzyl)amino]ethanol](/img/structure/B183788.png)